N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine
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Overview
Description
N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine is an organic compound with the molecular formula C15H15F2N It is characterized by the presence of a benzyl group and a difluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine typically involves the reaction of benzylamine with 2,6-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or difluorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2,6-difluorobenzyl)ethanamine
- N-benzyl-2-(2,6-difluorophenyl)ethanamine
Uniqueness
N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine is unique due to the specific arrangement of its benzyl and difluorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-benzyl-N-[(2,6-difluorophenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-2-19(11-13-7-4-3-5-8-13)12-14-15(17)9-6-10-16(14)18/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGXISCVVAWUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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